(1S,2R)-Alicapistat
CAS No.:
Cat. No.: VC16639296
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H27N3O4 |
---|---|
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1 |
Standard InChI Key | MMLDHJRGTZHNHV-LEWJYISDSA-N |
Isomeric SMILES | C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 |
Canonical SMILES | C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Stability
(1S,2R)-Alicapistat (C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>) has a molecular weight of 433.5 g/mol and exists as a light yellow to yellow solid powder . Its stability profile recommends storage at -20°C for powdered forms (3 years) and -80°C for solutions (1 year) . The compound’s structure includes a stereocenter at the (1S,2R) configuration, critical for its selective binding to calpain isoforms .
Table 1: Key Chemical Properties of (1S,2R)-Alicapistat
Property | Value |
---|---|
Molecular Formula | C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub> |
CAS Number | 2221010-57-5 |
Purity | >98% (HPLC) |
Solubility (DMSO) | ~50 mg/mL |
LogP | 2.4 |
The compound’s solubility in aqueous formulations remains limited, necessitating co-solvents like PEG300 and Tween80 for in vivo administration . Its moderate lipophilicity (LogP = 2.4) suggests balanced membrane permeability but may contribute to suboptimal blood-brain barrier (BBB) penetration .
Synthetic and Stereochemical Considerations
Synthesis of (1S,2R)-Alicapistat involves stereoselective formation of the α-ketoamide moiety, a structural feature that enhances metabolic stability by resisting carbonyl reduction . This modification addresses earlier pharmacokinetic challenges observed in related calpain inhibitors, positioning (1S,2R)-Alicapistat as a lead compound in neuroprotective drug development .
Mechanism of Action and Biological Targets
Calpain Inhibition Dynamics
(1S,2R)-Alicapistat selectively targets calpain 1 (μ-calpain) and calpain 2 (m-calpain), calcium-dependent cysteine proteases implicated in neurodegenerative processes . Activation of these isoforms requires μ-molar and m-molar calcium concentrations, respectively, creating a regulatory mechanism that (1S,2R)-Alicapistat exploits for targeted inhibition .
Table 2: In Vitro Pharmacodynamic Profile
Parameter | Value |
---|---|
Calpain 1 IC<sub>50</sub> | 395 nM |
Aβ Oligomer Inhibition | 100 nM |
NMDA Neuroprotection | 385 nM |
At 100 nM, the compound prevents Aβ oligomer-induced synaptic transmission deficits in rat hippocampal slices, while 385 nM concentrations block NMDA receptor-mediated neurodegeneration . These effects occur despite CSF concentrations (9–21 nM) remaining below the IC<sub>50</sub>, suggesting auxiliary mechanisms or localized activity at synaptic sites .
Calcium Dependency and Selectivity
The calcium-dependent activation of calpains creates a dual regulatory mechanism: physiological calcium fluxes permit basal protease activity, while pathological calcium overload enhances calpain activation, leading to aberrant cleavage of substrates like tau and amyloid precursor protein (APP) . (1S,2R)-Alicapistat’s selectivity for activated calpains may reduce off-target effects compared to pan-protease inhibitors .
Preclinical Pharmacokinetics
Interspecies Variability in Absorption and Clearance
Pharmacokinetic studies across species reveal significant differences in plasma clearance (CL<sub>p</sub>) and bioavailability:
Table 3: Comparative Pharmacokinetic Parameters
Species | CL<sub>p</sub> (L/hr·kg) | V<sub>ss</sub> (L/kg) | t<sub>1/2</sub> (hr) | Bioavailability (%) |
---|---|---|---|---|
Mouse | 0.13–1.04 | 0.64–1.8 | 6.0 | >80 |
Rat | 0.13–1.04 | 3.4 | 6.0 | >80 |
Dog | 0.13–1.04 | 0.64–1.8 | 1.7 | >80 |
Monkey | 1.98 | 0.64–1.8 | 2.3 | 14 |
Monkeys exhibit accelerated plasma clearance (1.98 L/hr·kg) and reduced oral bioavailability (14%), highlighting potential challenges in translational studies . The large volume of distribution (V<sub>ss</sub> = 3.4 L/kg) in rats suggests extensive tissue penetration, possibly explaining its efficacy in rodent AD models despite limited CSF exposure .
CNS Penetration Limitations
Despite high plasma concentrations, (1S,2R)-Alicapistat achieves CSF levels only 2–5% of plasma values, insufficient to directly inhibit calpains in the central nervous system . This discrepancy implies that peripheral calpain inhibition or indirect neuroprotective mechanisms may contribute to its observed efficacy .
Efficacy in Disease Models
Synaptic Protection in Aβ Models
In rat hippocampal slices, 100 nM (1S,2R)-Alicapistat prevents Aβ oligomer-induced long-term potentiation (LTP) deficits, a hallmark of early AD pathology . This effect correlates with preserved synaptic protein levels, including post-synaptic density protein 95 (PSD-95) and NMDA receptor subunits .
Neuroprotection Against Excitotoxicity
At 385 nM, the compound mitigates NMDA-induced excitotoxic neurodegeneration, reducing lactate dehydrogenase (LDH) release by 60–75% in cortical cultures . This suggests a role in modulating glutamate receptor overactivation, a secondary pathway in AD progression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume